5-Iodo-1-methylpyridin-2(1H)-one chemical properties
5-Iodo-1-methylpyridin-2(1H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Iodo-1-methylpyridin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Date: January 3, 2026
5-Iodo-1-methylpyridin-2(1H)-one is a halogenated heterocyclic compound that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its structure, featuring a pyridinone core functionalized with an iodine atom, presents a versatile scaffold for the development of complex molecular architectures. The iodine moiety acts as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of the essential chemical properties, synthesis, and reactivity of 5-Iodo-1-methylpyridin-2(1H)-one. Detailed experimental protocols for its utilization in key C-C and C-N bond-forming reactions are presented, underscoring its significance as an intermediate for researchers, particularly those in the field of drug discovery and development. The pyridin-2(1H)-one motif itself is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] This document aims to be an authoritative resource for scientists leveraging this compound in their research endeavors.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical reagent is critical for its proper handling, storage, and application in synthetic protocols. 5-Iodo-1-methylpyridin-2(1H)-one is a solid at room temperature and should be stored under refrigeration and protected from light to ensure its stability.[3]
Key Properties
The essential physicochemical data for 5-Iodo-1-methylpyridin-2(1H)-one are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 60154-05-4 | [3][4][5][6] |
| Molecular Formula | C₆H₆INO | [3][6] |
| Molecular Weight | 235.02 g/mol | [3][6][7] |
| Appearance | Solid | [3] |
| Melting Point | 73-74 °C | [3][6] |
| Boiling Point | 276.9 ± 29.0 °C (Predicted) | [3][6] |
| Purity | ≥95-97% (Typical) | [3][8] |
| Storage | 4°C, Protect from Light | [3] |
| InChI Key | RTQZQBKEGAUQLR-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridinone ring. The N-methyl group would appear as a sharp singlet further upfield.
-
¹³C NMR: The spectrum would display six signals: five for the pyridinone ring carbons (one bearing the iodine atom would be significantly shifted) and one for the N-methyl carbon.
Unambiguous structural confirmation for synthesized batches should always be performed using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 5-Iodo-1-methylpyridin-2(1H)-one
A robust synthesis of 5-Iodo-1-methylpyridin-2(1H)-one can be envisioned through a two-step process starting from commercially available 2-amino-5-iodopyridine. This approach leverages a classical diazotization-hydrolysis reaction to form the pyridinone ring, followed by a standard N-alkylation. This strategy is analogous to established methods for preparing substituted pyridinones.[10]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 5-Iodo-1-methylpyridin-2(1H)-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Iodopyridin-2(1H)-one
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer and a thermometer, prepare a solution of concentrated sulfuric acid in water.
-
Amine Addition: Cool the acidic solution to below 0°C using an ice/salt bath. Slowly add 2-amino-5-iodopyridine portion-wise while vigorously stirring, ensuring the internal temperature does not exceed 5°C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Maintain heating until nitrogen gas evolution ceases.
-
Work-up: Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 5-iodopyridin-2(1H)-one.
Step 2: Synthesis of 5-Iodo-1-methylpyridin-2(1H)-one
-
Reaction Setup: To a sealed reaction vessel under an inert atmosphere (e.g., Argon), add 5-iodopyridin-2(1H)-one (1.0 eq.), a suitable base such as silver carbonate (Ag₂CO₃, 1.2 eq.) or potassium carbonate (K₂CO₃), and anhydrous acetonitrile.[1]
-
Alkylation: Add methyl iodide (CH₃I, 1.5-2.0 eq.) to the suspension.
-
Reaction: Seal the vessel and heat the mixture (e.g., 60-70°C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate. Concentrate the combined filtrates under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 5-Iodo-1-methylpyridin-2(1H)-one.
Chemical Reactivity: A Gateway to Molecular Diversity
The true synthetic utility of 5-Iodo-1-methylpyridin-2(1H)-one lies in the reactivity of its C-I bond. This feature makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis and drug discovery.[11] These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the pyridinone core with a vast array of aryl or vinyl boronic acids or esters.[12][13] This reaction is fundamental for constructing biaryl structures, which are prevalent in many pharmaceutical agents. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine 5-Iodo-1-methylpyridin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100°C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired coupled product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an exceptionally efficient method for linking terminal alkynes to aryl halides, creating arylalkyne and conjugated enyne systems.[15][16] This reaction is co-catalyzed by palladium and copper(I) salts.[17] The resulting alkynyl-substituted pyridinones are valuable intermediates for further transformations or as final products in medicinal chemistry programs.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-methylpyridin-2(1H)-one (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[18][19] It allows for the coupling of 5-Iodo-1-methylpyridin-2(1H)-one with a wide range of primary and secondary amines, providing direct access to 5-amino-substituted pyridinones. The choice of ligand is crucial for the success of this reaction.[11][20]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to an oven-dried reaction vessel.[21]
-
Reagent Addition: Add 5-Iodo-1-methylpyridin-2(1H)-one (1.0 eq.) and the desired amine (1.2 eq.). Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography.
Applications in Research and Drug Development
Substituted pyridin-2(1H)-ones are a cornerstone of many medicinal chemistry programs. The scaffold is present in drugs with diverse therapeutic applications, including anti-inflammatory, anti-fibrotic, and analgesic agents.[1][10] For instance, the structurally related compound Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is an approved treatment for idiopathic pulmonary fibrosis, highlighting the therapeutic potential of this chemical class.[10]
5-Iodo-1-methylpyridin-2(1H)-one is not an end product but a critical intermediate. Its value lies in its ability to act as a platform for diversification. By employing the cross-coupling reactions detailed above, chemists can rapidly generate large libraries of novel, structurally diverse pyridinone derivatives. Each new compound can then be screened for biological activity against various therapeutic targets, accelerating the hit-to-lead process in drug discovery.
Safety Information
As a laboratory chemical, 5-Iodo-1-methylpyridin-2(1H)-one must be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
GHS Pictogram: GHS07 (Harmful)[3]
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]
References
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health (PMC). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
3-Iodo-5-methylpyridin-2(1H)-one. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
5-Iodo-1-methylpyridin-2(1H)-one [60154-05-4] 95%. Chem-Gold. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health (PMC). [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
5-Iodo-1-methylpyridin-2(1H)-one. Sigma-Aldrich (Chinese). [Link]
Sources
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. 5-Iodo-1-methylpyridin-2(1H)-one | 60154-05-4 [sigmaaldrich.com]
- 4. 60154-05-4 5-Iodo-1-methylpyridin-2(1H)-one AKSci 9333DA [aksci.com]
- 5. 5-iodo-1-methylpyridin-2(1H)-one CAS#: 60154-05-4 [m.chemicalbook.com]
- 6. 5-iodo-1-methylpyridin-2(1H)-one | 60154-05-4 [amp.chemicalbook.com]
- 7. 3-Iodo-5-methylpyridin-2(1H)-one | C6H6INO | CID 42553066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem-gold.com [chem-gold.com]
- 9. rsc.org [rsc.org]
- 10. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
